![molecular formula C14H15NO3 B2798578 ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate CAS No. 103368-18-9](/img/structure/B2798578.png)
ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate
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Description
Ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate, also known as ethyl 4-methyl-2-oxo-2H-quinoline-1-acetate, is a chemical compound used in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound, and has been found to have potential applications in various fields of research.
Scientific Research Applications
Environmental Fate and Aquatic Effects
Research on similar oxo-process chemicals, like butyl acetate and 2-ethylhexanol, highlights the environmental fate and aquatic effects of these compounds. Enclosed manufacturing equipment limits environmental releases, with most releases occurring via volatilization during handling or transport. These compounds are readily biodegradable and pose generally low concern to aquatic life, suggesting that similar acetate compounds, including ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate, might have similar environmental impacts and biodegradability profiles (Staples, 2001).
Process Intensification in Ethyl Acetate Production
A review of process intensification techniques for ethyl acetate production, a compound used extensively as a solvent, discusses various advantages over traditional processes. This research might provide insights into optimizing the production of related acetate compounds, highlighting the importance of selecting appropriate process parameters for improved purity and efficiency (Patil & Gnanasundaram, 2020).
Toxicological Reviews
While specific studies on "ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate" were not found, research on related compounds, such as ethyl tertiary-butyl ether (ETBE), provides a comprehensive understanding of their toxicological profile, including metabolism, excretion, and potential impacts on human health and the environment. This could inform safety assessments and regulatory considerations for similar compounds (Mcgregor, 2007).
Biodegradation and Fate in Soil and Groundwater
Studies on the biodegradation and fate of ETBE, a gasoline oxygenate, in soil and groundwater offer insights into the microbial degradation pathways and environmental persistence of similar acetate compounds. Understanding the aerobic and anaerobic degradation processes could inform environmental risk assessments and remediation strategies (Thornton et al., 2020).
Scaling-Up Ionic Liquid-Based Technologies
Research on ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, for dissolving biopolymers indicates the potential of similar compounds for industrial applications. This study highlights the importance of understanding toxicity and environmental impact for large-scale use, which could be relevant for assessing the safety and applications of ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate in industrial contexts (Ostadjoo et al., 2018).
properties
IUPAC Name |
ethyl 2-(4-methyl-2-oxoquinolin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(17)9-15-12-7-5-4-6-11(12)10(2)8-13(15)16/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGCZAUBJQSKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=CC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819501 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate |
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